The synthesis of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate typically involves several steps. One common method includes the reaction of 4-amino-3-fluorophenol with 2-chloropyridine-4-carboxylic acid methyl ester. This reaction is usually conducted in the presence of a base such as potassium carbonate and in a solvent like dimethylformamide at elevated temperatures to facilitate nucleophilic substitution reactions. The process can be optimized for higher yields and purity in industrial settings, often employing continuous flow reactors for consistency.
The molecular structure of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate features a pyridine ring substituted with an amino group at position 4 and a fluorinated phenoxy group at position 3. The compound's structure can be represented as follows:
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate can undergo various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used, leading to various derivatives such as nitro compounds or halogenated versions of the original compound .
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory and industrial settings .
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate has diverse applications across several scientific fields:
This compound's unique structural characteristics contribute to its effectiveness in various chemical reactions and biological applications, making it a valuable asset in scientific research and industry.
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate (CAS: 864245-61-4) follows systematic IUPAC nomenclature that precisely defines its molecular topology: the methyl ester at pyridine position 2, ether linkage at pyridine position 4, and meta-fluoro/para-amino substitution on the pendant phenyl ring. This naming convention differentiates it from structurally related pharmacophores while revealing key electronic features:
Table 1: Nomenclature and Key Identifiers of Structurally Related Compounds | |||
---|---|---|---|
Compound | Systematic Name | CAS Registry | Molecular Formula |
Target Compound | Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate | 864245-61-4 | C₁₃H₁₁FN₂O₃ |
Regorafenib Intermediate | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | 757251-39-1 | C₁₃H₁₂FN₃O₂ |
Regorafenib | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | 755037-03-7 | C₂₁H₁₅ClF₄N₄O₃ |
The ester-carboxamide distinction (C₁₃H₁₁FN₂O₃ vs. C₁₃H₁₂FN₃O₂) fundamentally determines biological activity: while the carboxamide directly participates in kinase hinge-region hydrogen bonding, the ester serves as a synthetic handle for controlled conversion to the pharmacologically active carboxamide group essential for kinase inhibition [4] [10].
The evolution of fluorophenoxy-pyridine derivatives traces a deliberate trajectory from broad-spectrum cytotoxics to precision oncology agents:
Synthetic methodology advanced significantly during this period:
Table 2: Evolution of Key Synthetic Approaches to Fluorophenoxy-Pyridine Intermediates | |||
---|---|---|---|
Synthetic Era | Key Methodology | Purity/Yield Limitations | Innovations |
2005-2010 | Classical SNAr in DMF with K₂CO₃ | 68-75% yield, <85% purity | None |
2010-2015 | Phase-transfer catalysis with TBAB | 82% yield, 90% purity | Reduced metal contamination |
2015-Present | Aniline protection/deprotection sequences | >95% purity, 88% yield | Chromatography-free crystallization |
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate occupies a strategic position in Regorafenib manufacturing, serving as the penultimate precursor to the carboxamide intermediate (CAS 757251-39-1). Its synthetic utility derives from:
The three-stage sequence to Regorafenib exemplifies modern process chemistry:Stage 1: Etherification of methyl 4-chloropicolinate with 4-amino-3-fluorophenol → Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylateStage 2: Transamidation with methylamine → 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamideStage 3: Urea formation with 4-chloro-3-trifluoromethylphenyl isocyanate → Regorafenib [4] [8]
Critical quality attributes for the methyl ester intermediate include:
Table 3: Performance Metrics for Key Transformation Steps in Regorafenib Synthesis | |||
---|---|---|---|
Transformation | Reaction Conditions | Yield | Critical Impurities Controlled |
Etherification | K₂CO₃, DMF, 85°C, 12h | 85% | Positional isomers <0.5% |
Ester → Carboxamide | 40% aqueous methylamine, THF, 25°C, 4h | 92% | Hydrolysis acids <0.3% |
Carboxamide → Regorafenib | 4-Chloro-3-trifluoromethylphenyl isocyanate, toluene, 80°C | 88% | Diurea formation <0.8% |
The strategic incorporation of fluorine and ether linkage in methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate creates distinct advantages over non-fluorinated or heterocycle-modified analogs:
Electronic Effects:
Steric Parameters:
Bioactivity Correlations:
Table 4: Structure-Activity Relationship (SAR) Analysis of Pyridine-Based Kinase Inhibitor Components | |||
---|---|---|---|
Structural Variant | Kinase Inhibition IC₅₀ (nM) | Plasma Stability (t₁/₂, h) | LogD₇.₄ |
Target Compound | Not applicable (synthetic intermediate) | >24 | 0.9 |
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | VEGFR-2: 3.5 ± 0.3 | 14.2 | 1.3 |
Non-fluorinated analog | VEGFR-2: 42.7 ± 3.1 | 8.5 | 1.8 |
3-Trifluoromethyl variant | VEGFR-2: 5.1 ± 0.4 | 6.3 | 2.6 |
The scaffold demonstrates superior metabolic stability compared to thiazole or pyrimidine cores, attributable to the pyridine ring's resistance to CYP3A4 oxidation. This stability profile directly translates to extended in vivo half-lives in clinical analogs—a critical advantage for sustained kinase inhibition between dosing intervals [6] [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7